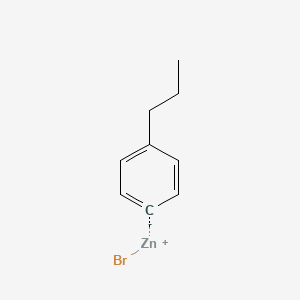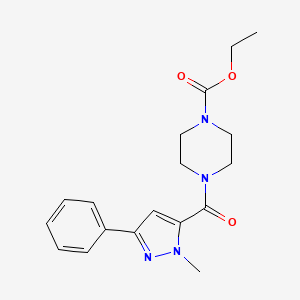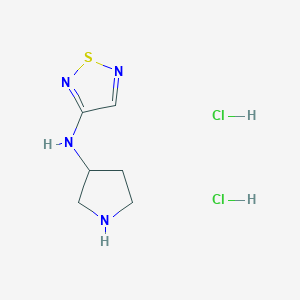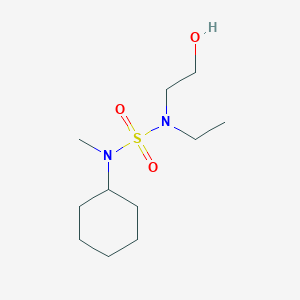![molecular formula C18H18BNO2 B14887546 4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxaborinan group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of a biphenyl derivative with a dioxaborinan reagent. One common method involves the use of 4-bromo-1,1’-biphenyl and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction can produce biphenyl amines.
Aplicaciones Científicas De Investigación
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets through its functional groups. The dioxaborinan group can participate in boron-mediated reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
4’-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propiedades
Fórmula molecular |
C18H18BNO2 |
|---|---|
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
4-[4-(2,2-dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C18H18BNO2/c1-18(2)21-12-19(13-22-18)17-9-7-16(8-10-17)15-5-3-14(11-20)4-6-15/h3-10H,12-13H2,1-2H3 |
Clave InChI |
GMYXKJQDVYOQSK-UHFFFAOYSA-N |
SMILES canónico |
B1(COC(OC1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)








![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
